molecular formula C11H19N3O B3363934 2-(2-Methylpropyl)-5-piperidin-4-yl-1,3,4-oxadiazole CAS No. 1082855-56-8

2-(2-Methylpropyl)-5-piperidin-4-yl-1,3,4-oxadiazole

Cat. No. B3363934
CAS RN: 1082855-56-8
M. Wt: 209.29 g/mol
InChI Key: SOXQUIFMQAVLLC-UHFFFAOYSA-N
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Description

The compound “2-(2-Methylpropyl)-5-piperidin-4-yl-1,3,4-oxadiazole” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The 2-methylpropyl group is a branched alkyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The piperidine ring is a six-membered ring with one nitrogen atom, and the oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperidine ring is known to participate in various reactions, including substitutions and ring-opening reactions . The oxadiazole ring is also reactive and can undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the piperidine and oxadiazole rings could influence its solubility, boiling point, melting point, and other properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, many organic compounds are flammable and could pose a risk if not handled properly .

properties

IUPAC Name

2-(2-methylpropyl)-5-piperidin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-8(2)7-10-13-14-11(15-10)9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXQUIFMQAVLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methylpropyl)-5-piperidin-4-yl-1,3,4-oxadiazole
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2-(2-Methylpropyl)-5-piperidin-4-yl-1,3,4-oxadiazole
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2-(2-Methylpropyl)-5-piperidin-4-yl-1,3,4-oxadiazole
Reactant of Route 6
2-(2-Methylpropyl)-5-piperidin-4-yl-1,3,4-oxadiazole

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